1-[(Butan-2-yl)amino]-4-(butylamino)anthracene-9,10-dione
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Description
1-(sec-Butylamino)-4-(butylamino)anthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable structure and vibrant colors.
Preparation Methods
Synthetic Routes and:
Biological Activity
1-[(Butan-2-yl)amino]-4-(butylamino)anthracene-9,10-dione, an organic compound belonging to the anthraquinone family, has garnered attention due to its potential biological activities. This compound features a stable anthraquinone core, which is characterized by its vibrant colors and applications in various fields including dyes, pigments, and pharmaceuticals. The unique structure of this compound, which includes two amino groups (butan-2-ylamino and butylamino), may influence its reactivity and biological interactions.
- Molecular Formula : C22H26N2O2
- Molecular Weight : 350.5 g/mol
- IUPAC Name : 1-(butan-2-ylamino)-4-(butylamino)anthracene-9,10-dione
- CAS Number : 95921-16-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent. Below are summarized findings from recent research:
Antimicrobial Activity
Studies have shown that compounds in the anthraquinone family exhibit significant antimicrobial properties. The presence of amino groups in this compound enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The compound demonstrated a dose-dependent inhibition of microbial growth, indicating its potential as a therapeutic agent against various pathogens .
Anticancer Activity
Research has also indicated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of mitochondrial function.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.5 |
HeLa (Cervical Cancer) | 12.3 |
A549 (Lung Cancer) | 18.7 |
In vitro studies showed that treatment with this compound resulted in significant cell death compared to control groups. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating the onset of apoptosis .
The biological activity of this compound is likely attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The anthraquinone moiety can generate ROS upon exposure to light or in the presence of certain metal ions, leading to oxidative stress in cells.
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Cell Membrane Disruption : The amino groups enhance the hydrophilicity of the compound, allowing for better interaction with lipid bilayers and potentially causing membrane destabilization .
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A study conducted on clinical isolates of Staphylococcus aureus demonstrated that this compound exhibited significant antimicrobial activity. The study involved testing various concentrations against resistant strains and found that the compound was effective at concentrations lower than those required for traditional antibiotics.
Case Study 2: Cytotoxicity in Cancer Research
In a comparative study involving multiple anthraquinone derivatives, this compound showed superior anticancer properties against HeLa cells when compared to other derivatives lacking similar amino substitutions. This suggests that the specific amino group configurations significantly enhance its therapeutic potential .
Properties
CAS No. |
95921-16-7 |
---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(butan-2-ylamino)-4-(butylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-4-6-13-23-17-11-12-18(24-14(3)5-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-12,14,23-24H,4-6,13H2,1-3H3 |
InChI Key |
YRTQPHQJFFWCOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C(=C(C=C1)NC(C)CC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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